molecular formula C14H14BNO3 B3060848 [4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid CAS No. 913198-24-0

[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid

Cat. No. B3060848
CAS RN: 913198-24-0
M. Wt: 255.08
InChI Key: RIZGBYIWLBWDNQ-UHFFFAOYSA-N
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Description

“[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid” is an aryl boronic acid ester that is majorly used in organic synthesis . It is a white or off-white solid powder .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H14BNO3 . The molecular weight is 255.08 . More detailed structural information, such as bond lengths and angles, would require experimental techniques like X-ray crystallography or computational methods.


Chemical Reactions Analysis

Boronic acids and their esters are known for their unique reactivity and are used extensively in organic chemistry. They can participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a process that involves the removal of the boronate group .

Scientific Research Applications

Multifunctional Compounds for Structural Studies

Boronic acids serve as synthetic intermediates and building blocks in chemical synthesis. They are utilized in sensing, protein manipulation, therapeutics, biological labeling, and separation processes. The integration of aminophosphonic acid groups into boronic acids, as demonstrated by Zhang et al. (2017), opens new avenues for applications by providing multifunctional compounds suitable for structural studies and potentially novel material and biomedical applications. The study by Zhang and colleagues prepared derivatives that can be easily converted to corresponding phosphonic acids, highlighting the structural versatility of boronic acid compounds (Zhang et al., 2017).

Sensing and Glucose Sensing Materials

Boronic acid derivatives have found applications in the development of sensing materials, particularly for glucose sensing, which is crucial in diabetes management. The work by Das et al. (2003) on amino-3-fluorophenyl boronic acid illustrates the synthesis of boronic acid derivatives that can be attached to polymers, facilitating the construction of glucose sensing materials. This demonstrates the potential of boronic acids in creating responsive materials that operate at physiological pH, which is essential for non-invasive glucose monitoring (Das et al., 2003).

Therapeutics and Drug Development

In the realm of therapeutics, boronic acid derivatives are explored for their potential in drug development. Zaidlewicz et al. (2003) synthesized boronated phenylalanine analogues for Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment method. The study highlights the synthesis of compounds that could serve as boron carriers in BNCT, illustrating the therapeutic applications of boronic acid derivatives in oncology (Zaidlewicz et al., 2003).

Optical Modulation and Material Science

Boronic acids are also significant in material science, particularly in modifying the optical properties of materials. Mu et al. (2012) demonstrated the use of phenyl boronic acids grafted onto carbon nanotubes to modulate their near-infrared fluorescence in response to saccharide binding. This study underscores the role of boronic acids in developing advanced materials with tunable optical properties, which can have implications in sensing, imaging, and nanotechnology (Mu et al., 2012).

properties

IUPAC Name

[4-[(4-methylphenyl)carbamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO3/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(7-5-11)15(18)19/h2-9,18-19H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZGBYIWLBWDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725448
Record name {4-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913198-24-0
Record name {4-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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